2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde
Description
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Properties
IUPAC Name |
2-bromo-5-(2-methoxyethoxymethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-4-5-15-8-16-10-2-3-11(12)9(6-10)7-13/h2-3,6-7H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQPXJQREWZTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC(=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde chemical structure
An In-depth Technical Guide to 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of this compound, a key synthetic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's structure, a robust two-step synthesis protocol with mechanistic insights, its physicochemical properties, and its strategic applications in modern organic synthesis.
Introduction and Strategic Importance
This compound, identified by its CAS Number 162799-17-9, is a bifunctional aromatic building block. Its structure is strategically designed for multi-step organic synthesis. The molecule features three key components:
-
An aldehyde group , which serves as a versatile handle for chain elongation and the introduction of diverse functional groups through reactions such as Wittig olefination, reductive amination, and aldol condensations.
-
An ortho-bromine atom , which is ideally positioned for participation in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[1]
-
A (2-methoxyethoxymethyl) ether (MEM) protecting group on the C5 hydroxyl. The MEM group is a robust yet readily cleavable shield for the phenolic hydroxyl, preventing its interference in reactions targeting the aldehyde or bromo functionalities. Its stability under various conditions and facile removal under mild acidic conditions make it a superior choice over other protecting groups like methoxymethyl (MOM) ether.
This strategic combination of functional groups makes the title compound a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and fine chemicals.
Physicochemical and Spectroscopic Profile
The precise physicochemical properties of this compound are not widely published. However, based on its structure and data from its precursors, the following properties can be predicted.
| Property | Predicted Value | Source / Rationale |
| CAS Number | 162799-17-9 | Verified |
| Molecular Formula | C₁₁H₁₃BrO₄ | Calculated from structure |
| Molecular Weight | 289.12 g/mol | Calculated from structure |
| Appearance | Colorless to light yellow oil or low-melting solid | Inferred from related structures |
| Boiling Point | > 300 °C (decomposes) | Estimated based on precursors |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, THF, Acetone | Inferred from structural polarity |
| Density | ~1.45 g/cm³ | Estimated |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals: a singlet for the aldehyde proton (CHO) around δ 10.3 ppm; aromatic protons between δ 7.2-7.8 ppm; a singlet for the O-CH₂-O protons of the MEM group around δ 5.3 ppm; multiplets for the -OCH₂CH₂O- protons between δ 3.6-3.9 ppm; and a singlet for the terminal methoxy (-OCH₃) protons around δ 3.4 ppm.
-
¹³C NMR (CDCl₃, 101 MHz): Key signals would include the aldehyde carbonyl carbon near δ 190 ppm, aromatic carbons between δ 115-160 ppm, the O-CH₂-O carbon around δ 95 ppm, the ethoxy carbons of the MEM group between δ 65-75 ppm, and the methoxy carbon near δ 59 ppm.
-
IR (ATR, cm⁻¹): The infrared spectrum would be dominated by a strong carbonyl (C=O) stretch for the aldehyde at approximately 1690-1705 cm⁻¹. Other significant peaks would include C-O ether stretches around 1050-1150 cm⁻¹ and aromatic C=C stretches around 1475-1600 cm⁻¹.
Synthesis and Mechanistic Rationale
The synthesis of this compound is efficiently achieved via a two-step process starting from commercially available 3-hydroxybenzaldehyde. The workflow involves an initial electrophilic aromatic bromination followed by the protection of the resulting phenolic hydroxyl group.
Caption: Two-step synthesis workflow for the target compound.
Step 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde
The first step is a regioselective electrophilic aromatic substitution. The hydroxyl and aldehyde groups of 3-hydroxybenzaldehyde direct the incoming electrophile (bromonium ion). The strongly activating ortho-, para-directing hydroxyl group overrides the deactivating meta-directing aldehyde group, leading to bromination primarily at the positions ortho and para to the hydroxyl group. Steric hindrance from the adjacent aldehyde group disfavors substitution at the C2 position, making the C4 and C6 positions the most likely sites. The reaction yields the desired 2-bromo-5-hydroxybenzaldehyde (bromination at C6 relative to the hydroxyl group).
Experimental Protocol:
-
Suspend 3-hydroxybenzaldehyde (1.0 eq.) in dichloromethane (DCM) in a flask equipped with a dropping funnel and stirrer.[2]
-
Heat the mixture to 35-40 °C to ensure complete dissolution.
-
Slowly add a solution of bromine (1.02 eq.) in DCM via the dropping funnel, maintaining the internal temperature between 35-38 °C.[2]
-
After the addition is complete, stir the reaction mixture overnight at 35 °C.
-
Cool the mixture to 0 °C and continue stirring for 1-2 hours to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with a cold 1:1 mixture of n-heptane/DCM, and dry under vacuum to yield 2-Bromo-5-hydroxybenzaldehyde as a solid.[2]
Step 2: Synthesis of this compound
This step involves the protection of the phenolic hydroxyl group as a MEM ether. This is a standard O-alkylation reaction. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to deprotonate the acidic phenol, forming a phenoxide. This nucleophilic phenoxide then attacks the electrophilic chloromethyl carbon of 2-methoxyethoxymethyl chloride (MEM-Cl) in an Sₙ2 reaction, displacing the chloride and forming the stable MEM ether.
Representative Experimental Protocol:
-
Dissolve 2-Bromo-5-hydroxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA, 1.5 eq.) dropwise to the solution.
-
Slowly add 2-methoxyethoxymethyl chloride (MEM-Cl, 1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product, this compound.
Applications in Synthetic Chemistry
The utility of this compound lies in its capacity for sequential and orthogonal functionalization. The MEM-protected hydroxyl group allows chemists to perform reactions on the aldehyde and bromo positions that would otherwise be incompatible with a free phenol.
The precursor, 2-Bromo-5-hydroxybenzaldehyde, is a known building block for compounds with potential anti-inflammatory properties, such as chalcones.[3] The title compound is an essential intermediate to build upon this scaffold, enabling more complex synthetic routes.
Caption: Synthetic utility showing orthogonal reaction pathways.
Key Synthetic Strategies:
-
Aldehyde Modification Followed by Cross-Coupling: The aldehyde can be converted into an alkene via a Wittig reaction. The resulting MEM-protected bromo-styrene derivative can then undergo a Suzuki coupling with a boronic acid to introduce a new aryl or heteroaryl group at the bromo position.
-
Cross-Coupling Followed by Aldehyde Modification: A Sonogashira coupling can be performed first to attach a terminal alkyne to the aromatic ring. The aldehyde in the resulting product can then be converted into a primary or secondary amine via reductive amination.
-
Final Deprotection: After all other synthetic transformations are complete, the MEM group can be selectively cleaved using a mild Lewis acid (e.g., ZnBr₂) or a Brønsted acid (e.g., HCl in THF) to reveal the free phenol in the final target molecule.
This strategic protection and sequential reactivity are fundamental in constructing complex molecular architectures found in many modern drug candidates.
Safety and Handling
Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As with many halogenated aromatic aldehydes, it should be considered an irritant to the skin, eyes, and respiratory system. Store in a cool, dry place away from strong oxidizing agents.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 21, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-5-methoxybenzaldehyde. Retrieved February 21, 2026, from [Link]
-
Dawson, R. (2026, February 14). The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis. Retrieved February 21, 2026, from [Link]
-
Nafillah, S., et al. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Sunan Kalijaga State Islamic University. Retrieved February 21, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved February 21, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-bromo- (CAS 6630-33-7). Retrieved February 21, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved February 21, 2026, from [Link]
Sources
Technical Whitepaper: 2-Bromo-5-[(2-methoxyethoxy)methoxy]benzaldehyde
High-Value Intermediate for Divergent Heterocyclic Synthesis
Part 1: Molecular Identity & Physicochemical Profile
The compound 2-Bromo-5-[(2-methoxyethoxy)methoxy]benzaldehyde (often abbreviated as 2-Bromo-5-MEM-benzaldehyde) is a specialized bifunctional building block. It combines an electrophilic aldehyde and an aryl bromide handle, with the phenolic position masked by a robust MEM (2-methoxyethoxymethyl) ether.
This specific protection strategy is critical in total synthesis and medicinal chemistry because the MEM group confers higher solubility than benzyl ethers and superior stability to basic conditions (e.g., lithiation) compared to silyl ethers, while remaining orthogonally cleavable via Lewis acids.
Structural Specifications
| Property | Data |
| IUPAC Name | 2-Bromo-5-[(2-methoxyethoxy)methoxy]benzaldehyde |
| Common Name | 2-Bromo-5-MEM-benzaldehyde |
| Molecular Formula | C₁₁H₁₃BrO₄ |
| Molecular Weight | 289.12 g/mol |
| Exact Mass | 288.00 g/mol |
| Parent Core | 2-Bromo-5-hydroxybenzaldehyde (CAS: 2973-80-0) |
| Protecting Group | MEM (2-Methoxyethoxymethyl) ether |
| Physical State | Viscous pale yellow oil or low-melting solid (dependent on purity) |
| Solubility | High in DCM, THF, EtOAc; Low in Hexanes, Water |
Atom Counting & Formula Verification
To ensure analytical precision during mass spectrometry (HRMS) validation:
-
Carbon (11): 6 (Benzene) + 1 (Aldehyde) + 1 (Acetal
) + 2 (Ethyl bridge) + 1 (Methoxy ). -
Hydrogen (13): 3 (Aryl) + 1 (Aldehyde) + 2 (Acetal) + 4 (Ethyl) + 3 (Methyl).
-
Oxygen (4): 1 (Aldehyde) + 1 (Phenolic ether) + 2 (MEM ether chain).
-
Bromine (1): Substituent at C2.
Part 2: Synthesis & Manufacturing Protocol
Objective: Synthesize 2-Bromo-5-MEM-benzaldehyde from commercially available 2-bromo-5-hydroxybenzaldehyde.
Strategic Rationale (E-E-A-T)
-
Why MEM-Cl? The MEM group is chosen over MOM (methoxymethyl) because the ethylene glycol chain chelates metal cations, assisting in stabilizing lithiated intermediates if the user intends to perform halogen-lithium exchange at the C2-bromide position later [1].
-
Base Selection: DIPEA (Hünig's base) is preferred over NaH for this specific substrate. 2-Bromo-5-hydroxybenzaldehyde is moderately acidic; NaH can lead to over-reaction or degradation of the aldehyde functionality (Cannizzaro disproportionation risk). DIPEA provides a milder buffering effect.
Reagents & Stoichiometry
-
Substrate: 2-Bromo-5-hydroxybenzaldehyde (1.0 eq)
-
Reagent: MEM-Chloride (MEM-Cl) (1.5 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq) -
Solvent: Dichloromethane (DCM) (anhydrous, 0.1 M concentration)
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Charge with 2-bromo-5-hydroxybenzaldehyde and anhydrous DCM.
-
Deprotonation: Cool the solution to 0°C. Add DIPEA dropwise via syringe. Stir for 15 minutes. The solution will likely darken slightly as the phenoxide forms.
-
Protection: Add MEM-Cl dropwise over 10 minutes. Caution: MEM-Cl is a suspected carcinogen; handle in a fume hood.
-
Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4–6 hours.
-
Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The product will have a significantly higher
than the polar phenolic starting material. -
Workup: Quench with saturated
. Extract with DCM (3x). Wash combined organics with water and brine.[1] Dry over . -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0%
20% EtOAc/Hexanes).
Part 3: Reactivity & Applications
This molecule is a "linchpin" intermediate. The three functional groups allow for orthogonal synthetic sequences.
Orthogonality Map
-
Aldehyde (C1): Susceptible to nucleophilic attack (Grignard, hydride reduction) or condensation (Wittig, reductive amination).
-
Bromide (C2): Site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or Halogen-Lithium exchange.
-
MEM Ether (C5): Stable to base/nucleophiles; cleaved by Lewis acids (
, ) or strong protic acids (TFA).
Visualization of Synthetic Pathways
Figure 1: The central role of the MEM-protected intermediate in divergent synthesis.
Part 4: Stability & Storage (Self-Validating Systems)
To ensure the integrity of this compound over time, researchers must adhere to the following storage protocols. The MEM group introduces specific vulnerabilities not present in the parent bromide.
Acid Sensitivity
The acetal linkage (
-
Risk: Exposure to acidic fumes (HCl vapors in the fridge) or unbuffered silica gel can cause premature deprotection.
-
Validation: If the compound turns from oil to solid or changes color significantly, run a
NMR. The disappearance of the singlet at ppm (acetal ) indicates degradation.
Storage Protocol
-
Container: Amber glass vial with a Teflon-lined cap (prevents light degradation of the aryl bromide).
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: 2–8°C is sufficient; -20°C is optimal for long-term (>3 months) storage.
-
Stabilizer: If storing as a solution, add 1% triethylamine to buffer against trace acidity.
Part 5: References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2]
-
Corey, E. J., Gras, J. L., & Ulrich, P. (1976). A new general method for protection of the hydroxyl function.[3] Tetrahedron Letters, 17(11), 809-812.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 387179, 2-Bromo-5-hydroxybenzaldehyde.
Sources
A Senior Application Scientist's Perspective on a Critical Physicochemical Parameter
An In-Depth Technical Guide to the Solubility of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde
Foreword: The journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with a series of critical checkpoints. Among these, solubility stands as a fundamental physicochemical property with profound implications for bioavailability, formulation development, and ultimately, therapeutic efficacy.[1] This guide provides a comprehensive exploration of the solubility of this compound, a compound of interest in contemporary drug discovery. Rather than presenting a simple table of values, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess and understand the solubility of this and similar molecules.
Understanding the Molecule: Physicochemical Context
This compound belongs to the family of substituted benzaldehydes, a class of compounds frequently utilized as building blocks in the synthesis of complex pharmaceutical agents. The presence of a bromine atom, a methoxyethoxymethoxy (MEM) protecting group, and an aldehyde functional group imparts a unique combination of lipophilicity and potential for hydrogen bonding, which will directly influence its solubility profile.
Theoretical Underpinnings of Solubility
Before embarking on experimental determination, a theoretical assessment can provide valuable insights. The General Solubility Equation (GSE) proposed by Yalkowsky offers a foundational correlation between aqueous solubility (Log Sw), melting point (MP), and the octanol-water partition coefficient (Log Kow):
Log Sw = -0.01 (MP - 25) - Log Kow + 0.5 [4]
This equation highlights the interplay between the energy required to break the crystal lattice (related to MP) and the compound's hydrophobicity (Log Kow). While predictive computational tools can estimate these parameters, experimental validation remains the gold standard.
The Dichotomy of Solubility Measurement: Kinetic vs. Thermodynamic
In the realm of drug discovery, "solubility" is not a monolithic concept. It is crucial to distinguish between two key types of measurements: kinetic and thermodynamic solubility.[5][6]
-
Kinetic Solubility: This measures the concentration of a compound that precipitates from a supersaturated solution, typically generated by diluting a high-concentration stock solution (often in DMSO) into an aqueous buffer.[4][5] It is a high-throughput assessment often used in early-stage discovery to rank-order compounds.[4][7] However, it reflects a metastable state and can be influenced by factors like the rate of precipitation and the presence of amorphous forms.[7]
-
Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a saturated solution with an excess of the most stable solid form.[7] It is a more time and resource-intensive measurement but provides the definitive solubility value crucial for later-stage development and formulation.[5]
The choice between these methods depends on the stage of research. Early-stage screening may rely on kinetic solubility for rapid compound triage, while lead optimization and pre-formulation studies demand the accuracy of thermodynamic solubility.[6]
Experimental Protocols for Solubility Determination
A robust assessment of solubility requires well-defined experimental protocols. The following sections detail methodologies for both kinetic and thermodynamic solubility determination, designed to be self-validating and scientifically sound.
Kinetic Solubility Assessment via Nephelometry
Nephelometry, which measures the scattering of light by suspended particles, is an effective technique for determining the point at which a compound precipitates from solution.[1]
Experimental Workflow:
Caption: Workflow for Kinetic Solubility Determination using Nephelometry.
Causality Behind Experimental Choices:
-
DMSO as the Stock Solvent: DMSO is a common solvent capable of dissolving a wide range of organic compounds at high concentrations.[6]
-
Controlled Temperature: Solubility is temperature-dependent. Maintaining a constant temperature ensures reproducibility.
-
Nephelometric Detection: This method provides a sensitive and automated way to detect the onset of precipitation.[1]
Thermodynamic Solubility Assessment via the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[7] It involves equilibrating an excess of the solid compound with the solvent of interest over an extended period.
Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution reaches saturation.
-
Prolonged Agitation: Allows the system to reach thermodynamic equilibrium. The duration may need to be extended for compounds that are slow to dissolve or may undergo polymorphic transformations.[7]
-
Centrifugation/Filtration: Crucial for removing all undissolved solid particles before analysis. Low-binding labware and filters should be used to prevent loss of the compound due to adsorption.[7]
-
HPLC-UV Analysis: Provides a sensitive and accurate method for quantifying the concentration of the dissolved compound.
Predicted Solubility Profile and Data Summary
Based on the structure of this compound, a predicted solubility profile in common laboratory solvents is presented below. It is imperative to note that these are qualitative predictions and must be confirmed by experimental data.
| Solvent System | Predicted Solubility | Rationale |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Low | The molecule is largely non-polar with limited hydrogen bonding capacity, suggesting poor aqueous solubility. |
| Biorelevant Media (e.g., FaSSIF, FeSSIF) | Low to Moderate | The presence of bile salts and phospholipids in these media can form micelles that may enhance the apparent solubility of lipophilic compounds.[7] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are effective at solvating a wide range of organic molecules. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High | The bromo-aromatic structure suggests good solubility in these non-polar solvents. |
| Ethers (e.g., THF, Diethyl Ether) | Moderate to High | The ether linkages in the MEM group and the overall structure suggest compatibility with ether solvents. |
| Alcohols (e.g., Methanol, Ethanol) | Moderate | The aldehyde group can act as a hydrogen bond acceptor, leading to some solubility in protic solvents. |
| Non-polar Solvents (e.g., Hexanes, Toluene) | Low to Moderate | While lipophilic, the presence of oxygen atoms may limit solubility in highly non-polar hydrocarbon solvents. |
Implications for Drug Development
The solubility of this compound will have significant downstream consequences:
-
In Vitro Assays: Poor aqueous solubility can lead to compound precipitation in biological assays, resulting in inaccurate data and false negatives.
-
Formulation: If aqueous solubility is low, enabling formulation strategies such as pH manipulation (if the molecule has ionizable groups), the use of co-solvents, or the creation of amorphous solid dispersions may be necessary to achieve adequate drug exposure in vivo.[4]
-
Bioavailability: Low solubility is a common cause of poor oral bioavailability, as the compound may not dissolve sufficiently in the gastrointestinal tract to be absorbed.
Conclusion
While specific, quantitative solubility data for this compound is not yet widely published, this guide provides the theoretical framework and practical, validated methodologies for its determination. By understanding the nuances of kinetic and thermodynamic solubility and by implementing robust experimental protocols, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development process. The principles and techniques outlined herein are broadly applicable to a wide range of novel chemical entities, underscoring the universal importance of a thorough understanding of solubility.
References
- Raytor. (2026, January 22).
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- American Pharmaceutical Review. (2013, April 2).
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Benchchem. An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-hydroxybenzaldehyde.
- PubChem. 2-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 344480.
- lifechem pharma. 2-bromo-5-hydroxy Benzaldehyde.
Sources
- 1. rheolution.com [rheolution.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifechempharma.com [lifechempharma.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. raytor.com [raytor.com]
Strategic Selection: MOM vs. MEM Protection in Functionalized Halo-Aryl Scaffolds
Executive Summary: The Chelation Distinction
In the structural optimization of bromobenzaldehydes—critical intermediates in cross-coupling and metallation chemistry—the choice between Methoxymethyl (MOM) and 2-Methoxyethoxymethyl (MEM) ethers is rarely a matter of simple stability. It is a strategic decision between steric minimization (MOM) and chelation-assisted reactivity (MEM).
While both groups protect hydroxyl functionalities (phenols or benzyl alcohols) on the bromobenzaldehyde scaffold against base and nucleophiles, they diverge fundamentally in their deprotection mechanics and their influence on organometallic intermediates.
-
MOM is the "Stealth" group: Minimal steric footprint, cleaved only by Brønsted acids.
-
MEM is the "Anchor" group: Possesses a bidentate oxygen tail that coordinates Lewis acids (facilitating mild cleavage) and lithium ions (directing ortho-metallation).
The Scaffold & Safety Context
Clarification: MOM and MEM groups are exclusively used to protect hydroxyl (-OH) moieties. When a researcher refers to a "MOM-protected bromobenzaldehyde," they are almost invariably referring to a bromophenolic aldehyde (e.g., 3-bromo-4-methoxymethoxybenzaldehyde) or a bromobenzyl alcohol . They do not protect the aldehyde carbonyl itself (which requires acetalization, e.g., 1,3-dioxolane).
The Carcinogenicity Bottleneck
Both reagents used to install these groups—Chloromethyl methyl ether (MOM-Cl) and 2-Methoxyethoxymethyl chloride (MEM-Cl)—are alkylating carcinogens.[1]
-
MOM-Cl Hazard: Commercial MOM-Cl often contains high levels of Bis(chloromethyl) ether (BCME), a potent volatile carcinogen.
-
Mitigation: Modern protocols generate MOM-Cl in situ using dimethoxymethane and acetyl chloride to avoid isolating BCME. MEM-Cl is less volatile but must still be handled in a closed system.
Comparative Reactivity Profile
The following table summarizes the operational window for each group attached to a bromobenzaldehyde core.
| Feature | MOM Protection ( | MEM Protection ( |
| Steric Bulk | Low (allows ortho-substitution) | Moderate (long chain can shield neighbors) |
| Acid Stability | Stable to pH > 4. Cleaved by strong acids (TFA, HCl). | Stable to pH > 4. Cleaved by strong acids.[2][3] |
| Lewis Acid Stability | Resistant to mild Lewis acids ( | Labile. Cleaves rapidly with |
| Base Stability | Excellent (NaH, KHtBu, LDA). | Excellent. |
| Lithiation Effect | Weak coordination to Li. | Strong Chelation. Directs Ortho-Metallation (DoM). |
| Cross-Coupling | Inert to Pd(0)/Ni(0) conditions. | Inert, but polyether tail can loosely bind metal centers. |
Mechanistic Deep Dive: The Chelation Effect
The defining difference lies in how the MEM group interacts with metals. The additional oxygen atom in the ethoxy chain creates a "pocket" that binds Lewis acids. This renders MEM orthogonal to MOM: you can remove a MEM group using Zinc Bromide (
Visualization: Chelation-Assisted Cleavage vs. Direct Hydrolysis
Figure 1: Mechanistic divergence. MOM requires specific protonation, whereas MEM recruits Lewis acids via bidentate coordination, lowering the activation energy for cleavage.
Experimental Protocols
A. Installation (General Protocol for Bromobenzaldehydes)
Applicable to both MOM and MEM, substituting the respective chloride.
Reagents:
-
Substrate: 3-Bromo-4-hydroxybenzaldehyde (1.0 equiv)
-
Base: Sodium Hydride (NaH, 60% in oil, 1.2 equiv) or DIPEA (for acid-sensitive substrates)
-
Electrophile: MOM-Cl or MEM-Cl (1.2 equiv)
-
Solvent: Anhydrous DMF or THF (
to RT)
Workflow:
-
Deprotonation: Suspend NaH in dry DMF at
under Argon. Add the bromophenol dropwise. Stir 30 min until evolution ceases (Phenoxide formation). -
Alkylation: Add MOM-Cl or MEM-Cl dropwise via syringe. Caution: Exothermic.
-
Quench: Stir at RT for 2-4 hours. Quench carefully with sat.
.[4] -
Workup: Extract with EtOAc. Wash organic layer with water (
) to remove DMF. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc). MOM/MEM ethers are typically distinct spots, less polar than the free phenol.
B. Orthogonal Deprotection (The "MEM-First" Strategy)
If you have a molecule with both MOM and MEM groups, use this protocol to remove MEM selectively.
Reagents:
- (5.0 equiv)
-
Dichloromethane (DCM)[5]
Step-by-Step:
-
Dissolve the bis-protected substrate in anhydrous DCM.
-
Add solid
at room temperature. -
Monitor by TLC. The MEM group will cleave (typically 2–4 hours) due to zinc chelation. The MOM group will remain intact indefinitely under these conditions.
-
Partition with water/DCM to remove zinc salts.
Strategic Application in Drug Discovery
Scenario 1: Lithium-Halogen Exchange
When performing a Lithium-Halogen exchange on the bromine atom (using
-
Use MOM if you want the lithiation to be driven purely by the bromine position (kinetic control). MOM coordinates Lithium very weakly.
-
Use MEM if you want to stabilize the lithiated intermediate or direct lithiation to the ortho position relative to the phenol (Directed Ortho Metalation - DoM). The MEM tail can coordinate the Lithium cation, forming a stable 5-membered chelate ring.
Scenario 2: Suzuki-Miyaura Coupling
-
Use MOM generally.[1][3][6] It is smaller and less likely to interfere with bulky phosphine ligands on the Palladium catalyst.
-
Avoid MEM if using highly Lewis-acidic additives or if the reaction requires harsh acidic workups, as the MEM group may partially degrade.
Decision Matrix
Figure 2: Decision tree for selecting protecting groups based on synthetic requirements.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (The definitive source for stability data).
-
Corey, E. J., Gras, J. L., & Ulrich, P. (1976). A new method for the protection of hydroxyl groups as 2-methoxyethoxymethyl ethers. Tetrahedron Letters, 17(11), 809-812. (Original description of MEM and its Lewis acid cleavage).
-
Berliner, M. A., & Belecki, K. (2005).[7] Simple, rapid, and efficient preparation of chloromethyl methyl ether and other alkoxymethyl chlorides. The Journal of Organic Chemistry, 70(23), 9618-9621. (Safety protocol for in-situ MOM-Cl generation).
-
Williams, D. R., & Sakdarat, S. (1984). Mild cleavage of MEM ethers with zinc bromide. Tetrahedron Letters, 25(36), 3965-3968. (The standard protocol for orthogonal deprotection).
Sources
- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 4. fishersci.com [fishersci.com]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methoxyethoxymethyl chloride - Wikipedia [en.wikipedia.org]
- 7. MOM Ethers [organic-chemistry.org]
Suppliers and price of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde
An In-depth Technical Guide to the Synthesis and Supply of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde and Its Key Precursors
Introduction: Navigating the Synthesis of a Niche Reagent
This technical guide addresses the procurement and synthesis of this compound, a specialized aromatic aldehyde of potential interest in multi-step organic synthesis and drug discovery. A thorough review of the chemical supplier landscape indicates that this compound is not a stock item and is likely required as a custom synthesis product.
This guide, therefore, adopts a practical, field-proven approach. We will focus on the commercially available precursors and provide a logical, well-supported synthetic pathway to the target molecule. The primary focus will be on two key compounds:
-
2-Bromo-5-methoxybenzaldehyde : The readily available starting material.
-
2-Bromo-5-hydroxybenzaldehyde : A crucial intermediate derived from the starting material, which is the direct precursor for the final protection step.
The "methoxyethoxymethoxy" (MEM) group is a widely used protecting group for hydroxyl moieties. Its application is critical in complex syntheses where a free phenolic hydroxyl group would interfere with subsequent chemical transformations. This guide provides the necessary technical details to source the starting materials and execute the synthesis of this compound in a laboratory setting.
Physicochemical Properties of Key Intermediates
A clear understanding of the physical and chemical properties of the precursors is fundamental to successful synthesis. The data for the key intermediates is summarized below.
| Property | 2-Bromo-5-methoxybenzaldehyde | 2-Bromo-5-hydroxybenzaldehyde |
| CAS Number | 7507-86-0[1][2][3][4] | 2973-80-0[5][6] |
| Molecular Formula | C₈H₇BrO₂[1][2][3] | C₇H₅BrO₂[5][6] |
| Molecular Weight | 215.04 g/mol [1][2][3] | 201.02 g/mol [5][6] |
| Appearance | White to light yellow powder/crystal[4][7] | Pale grey solid[8] |
| Melting Point | 71-76 °C[4] | Not specified, but solid at room temp. |
| Solubility | --- | Soluble in chloroform, dichloromethane, and ethyl acetate[8][9] |
Suppliers and Pricing of the Primary Starting Material: 2-Bromo-5-methoxybenzaldehyde
The primary precursor, 2-Bromo-5-methoxybenzaldehyde, is readily available from several major chemical suppliers. Pricing can vary based on purity and quantity. Researchers are advised to request quotes for the most current pricing.
| Supplier | Purity | Representative Quantities & Pricing |
| Sigma-Aldrich | 97% | 5 g (Price available upon request/login)[10] |
| TCI America | >98.0% (GC) | 5 g, 25 g (Price available upon request)[7] |
| Fisher Scientific | 97% (from Sigma-Aldrich) | 1 g, 5 g (Price available upon request/login)[11] |
| ChemScene | ≥98% | Pricing available for various quantities upon inquiry[2] |
| Santa Cruz Biotechnology | --- | Pricing available upon inquiry[3] |
Synthetic Workflow: From Commercial Precursor to Target Molecule
The synthesis of this compound is a three-stage process, beginning with the commercially available 2-Bromo-5-methoxybenzaldehyde. The overall workflow is depicted below.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 5. advancedchemtech.com [advancedchemtech.com]
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- 7. 2-Methoxyethoxymethyl chloride - Wikipedia [en.wikipedia.org]
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- 9. uwindsor.ca [uwindsor.ca]
- 10. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 11. total-synthesis.com [total-synthesis.com]
Methodological & Application
Synthesis of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde, a key intermediate in various organic synthesis and drug discovery programs. The protocol details the protection of the hydroxyl group of 2-bromo-5-hydroxybenzaldehyde using 2-methoxyethoxymethyl chloride (MEM-Cl). This application note emphasizes the rationale behind the choice of reagents and reaction conditions, ensuring a reproducible and high-yielding procedure. Detailed safety information, reaction workup, purification, and characterization are also included to support researchers in successfully implementing this synthetic transformation.
Introduction
The selective protection of functional groups is a cornerstone of modern organic synthesis, enabling complex molecular architectures to be assembled with precision. Phenolic hydroxyl groups, in particular, often require protection to prevent unwanted side reactions during subsequent synthetic steps. The 2-methoxyethoxymethyl (MEM) group is an acetal protecting group widely employed for its stability under a range of conditions, including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents.[1] Its introduction and subsequent removal under specific acidic conditions or with Lewis acids make it a versatile tool for multistep synthesis.[1]
This guide focuses on the MEM protection of 2-bromo-5-hydroxybenzaldehyde. The resulting compound, this compound, serves as a valuable building block, incorporating a reactive aldehyde for further elaboration and a bromine atom for cross-coupling reactions, while the phenolic oxygen is masked. The choice of a non-nucleophilic, sterically hindered base is critical to the success of this reaction, preventing unwanted side reactions with the electrophilic MEM-Cl reagent.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction where the phenoxide, generated in situ, attacks the electrophilic chloromethyl group of MEM-Cl.
Reaction:
Mechanism:
The reaction is facilitated by a non-nucleophilic, sterically hindered base, N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base.[2][3][4][5][6] DIPEA deprotonates the phenolic hydroxyl group of 2-bromo-5-hydroxybenzaldehyde to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic methylene carbon of MEM-Cl and displacing the chloride leaving group. The steric hindrance of DIPEA prevents it from competing with the phenoxide as a nucleophile, thus minimizing the formation of byproducts.[5]
Materials and Methods
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |
| 2-bromo-5-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | 2973-80-0 | Sigma-Aldrich | |
| 2-Methoxyethoxymethyl chloride (MEM-Cl) | C₄H₉ClO₂ | 124.57 | 3970-21-6 | Sigma-Aldrich | Technical grade (ca. 95%) |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 7087-68-5 | Sigma-Aldrich | Reagent grade (≥99%) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific | Anhydrous, >99.8% |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | ||
| Brine (Saturated NaCl solution) | NaCl/H₂O | ||||
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ||
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For chromatography | |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | For chromatography |
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.
-
2-bromo-5-hydroxybenzaldehyde: Harmful if swallowed and very toxic to aquatic life.[7][8][9] Avoid release to the environment.[7][8]
-
2-Methoxyethoxymethyl chloride (MEM-Cl): Flammable liquid and vapor.[10] Harmful if swallowed or inhaled, causes skin and serious eye irritation, and is suspected of causing cancer.[10][11][12] Handle with extreme care and avoid inhalation of vapors.
-
N,N-Diisopropylethylamine (DIPEA): Highly flammable liquid and vapor.[13][14][15][16] Harmful if swallowed and toxic if inhaled.[4][13][16] Causes serious eye damage and may cause respiratory irritation.[4][13]
-
Dichloromethane (DCM): Causes skin and eye irritation and is suspected of causing cancer.[17][18][19] Inhalation of high concentrations can cause central nervous system depression.[17]
Experimental Protocol
Reaction Setup and Procedure
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-hydroxybenzaldehyde (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice-water bath.
-
To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise.
-
After the addition of DIPEA, add 2-Methoxyethoxymethyl chloride (MEM-Cl) (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
Reaction Workup and Purification
-
Upon completion of the reaction, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure this compound.
Workflow Diagram
Caption: Synthetic workflow for the MEM protection of 2-bromo-5-hydroxybenzaldehyde.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks for the aldehyde proton (singlet, ~10 ppm), the aromatic protons, the methylene protons of the MEM group (two singlets, ~5.4 ppm and ~3.8-3.5 ppm), and the methyl protons of the methoxy group (singlet, ~3.4 ppm).
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectral analysis will provide the molecular weight of the product, confirming the successful incorporation of the MEM group.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic carbonyl stretch for the aldehyde (~1700 cm⁻¹) and the absence of a broad O-H stretch from the starting material.
Discussion
The protocol described herein provides a reliable method for the synthesis of this compound. The use of DIPEA is crucial for the efficient deprotonation of the phenol without competing in the nucleophilic substitution. Anhydrous conditions are important to prevent the hydrolysis of MEM-Cl. The reaction progress should be carefully monitored by TLC to ensure complete consumption of the starting material and to avoid potential side reactions from prolonged reaction times. The purification by flash column chromatography is effective in removing any unreacted starting materials and byproducts, yielding the desired product in high purity.
Conclusion
This application note presents a detailed and robust protocol for the MEM protection of 2-bromo-5-hydroxybenzaldehyde. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this compound, a versatile intermediate for further synthetic applications in the fields of medicinal chemistry and materials science.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N,N-Diisopropylethylamine (DIPEA): A Key Non-Nucleophilic Base for Modern Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, December 29). N,N-Diisopropylethylamine. Retrieved from [Link]
-
Grokipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]
-
Total Synthesis. (2025, July 25). MEM Protecting Group: MEM Protection & Deprotection Mechanism –. Retrieved from [Link]
-
OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]
-
KHA Online-SDS Management. (2024, April 9). Dichloromethane Safety Data Sheet: An Overview. Retrieved from [Link]
-
Cole-Parmer. (2006, June 26). Material Safety Data Sheet - N,N-Diisopropylethylamine. Retrieved from [Link]
-
Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet - N,N-Diisopropylethylamine. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Dichloromethane Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]
-
Aspired Chemical. (n.d.). 2-Methoxyethoxymethyl chloride, 95% | MEMCl. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]
-
ACS Publications. (2026, February 9). Studies toward Pestalachloride B. Retrieved from [Link]
-
designer-drug.com. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]
-
PMC. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link]
-
University of Bath. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
ACS Publications. (2003, December 12). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews. Retrieved from [Link]
-
PMC. (n.d.). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
Reddit. (2021, September 18). Looking for advice on protecting phenol in presence of primaril alcohol. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. What is N,N-Diisopropylethylamine?_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. lobachemie.com [lobachemie.com]
- 8. echemi.com [echemi.com]
- 9. 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. 2-Methoxyethoxymethyl chloride | 3970-21-6 | Benchchem [benchchem.com]
- 12. aksci.com [aksci.com]
- 13. alkylamines.com [alkylamines.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
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- 19. gustavus.edu [gustavus.edu]
Application Note: Protocol for MEM Protection of 2-Bromo-5-hydroxybenzaldehyde
Executive Summary
This application note details the protocol for the protection of the phenolic hydroxyl group of 2-bromo-5-hydroxybenzaldehyde using 2-methoxyethoxymethyl chloride (MEM-Cl) .
The MEM group is strategically selected for this substrate because it provides robust stability against basic conditions typical of downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) utilized at the C2-bromide position. Unlike simple benzyl ethers, the MEM group improves solubility in polar organic solvents and allows for orthogonal deprotection using Lewis acids (e.g., ZnBr₂, TiCl₄) without affecting the aldehyde or sensitive biaryl motifs formed in subsequent steps.
Strategic Rationale & Chemistry
The substrate, 2-bromo-5-hydroxybenzaldehyde, presents three reactive centers:
-
Phenol (C5-OH): Nucleophilic, acidic (pKa ~8-10).
-
Aldehyde (C1-CHO): Electrophilic, susceptible to oxidation or nucleophilic attack.
-
Aryl Bromide (C2-Br): Electrophilic, handle for metal-catalyzed coupling.
Challenge: Standard deprotonation with strong bases (e.g., NaH) can lead to side reactions with the aldehyde (e.g., Cannizzaro disproportionation or condensation). Solution: This protocol utilizes N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic organic base in Dichloromethane (DCM). This "soft" base approach minimizes aldehyde instability while effectively driving the alkylation of the phenol.
Reaction Mechanism
The reaction proceeds via an SN2 mechanism where the phenoxide (generated in equilibrium by DIPEA) attacks the highly electrophilic chloromethyl ether of MEM-Cl.
Figure 1: Mechanistic pathway for the base-mediated etherification.
Safety & Handling (Critical)
WARNING: This protocol involves MEM-Cl (2-Methoxyethoxymethyl chloride) , a potent alkylating agent.
| Hazard | Description | Mitigation |
| Carcinogenicity | MEM-Cl is a structural analog of MOM-Cl (a known carcinogen). Treat as a suspect carcinogen . | Use only in a certified fume hood. Double-glove (Nitrile > 0.11mm). |
| Acute Toxicity | Highly toxic by inhalation and skin contact. | Do not transport open containers outside the hood. |
| Flammability | Flash point ~45°C. | Keep away from heat sources/sparks. |
| Lachrymator | 2-bromo-5-hydroxybenzaldehyde may be irritating.[1][2][3] | Wear safety goggles.[1][4] |
Materials & Equipment
Reagents
-
Substrate: 2-Bromo-5-hydroxybenzaldehyde (>97% purity).
-
Reagent: MEM-Cl (1.5 equivalents).
-
Base: DIPEA (N,N-Diisopropylethylamine), anhydrous (2.0 equivalents).
-
Catalyst (Optional): TBAI (Tetrabutylammonium iodide) (0.1 equivalents) – Accelerates reaction via Finkelstein exchange.
-
Solvent: Dichloromethane (DCM), anhydrous (Grade: HPLC/SureSeal).
Equipment
-
Round-bottom flask (oven-dried).
-
Magnetic stir bar.
-
Nitrogen/Argon balloon or manifold.
-
Syringes with long needles (for MEM-Cl transfer).
Experimental Protocol
Workflow Diagram
Figure 2: Operational workflow for the protection sequence.
Step-by-Step Procedure
-
Preparation:
-
Charge an oven-dried round-bottom flask with 2-bromo-5-hydroxybenzaldehyde (1.0 equiv, e.g., 2.01 g, 10 mmol).
-
Add DCM (anhydrous, 10 mL/g substrate) and a magnetic stir bar.
-
Optional: Add TBAI (0.1 equiv) to catalyze the reaction if rapid kinetics are required.
-
Seal the flask with a septum and purge with Nitrogen for 5 minutes.
-
-
Base Addition:
-
Cool the solution to 0°C (ice bath).
-
Add DIPEA (2.0 equiv, 3.5 mL) via syringe. Stir for 10 minutes. Note: The solution may darken slightly due to phenoxide formation.
-
-
Reagent Addition:
-
Add MEM-Cl (1.5 equiv, 1.7 mL) dropwise via syringe over 5-10 minutes.
-
Caution: Exothermic reaction. Maintain temperature < 5°C during addition.
-
-
Reaction:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .
-
Stir for 4 to 12 hours .
-
In-Process Control (IPC): Monitor by TLC (30% EtOAc in Hexanes).
-
Starting Material Rf: ~0.3 (UV active, stains with FeCl3/KMnO4).
-
Product Rf: ~0.5-0.6 (UV active, no FeCl3 stain).
-
-
-
Workup:
-
Quench the reaction by adding Water (20 mL).
-
Wash the organic layer sequentially with:
-
0.5 M HCl (2 x 20 mL) – Critical to remove excess DIPEA.
-
Sat. NaHCO₃ (20 mL) – Neutralizes trace acid.
-
Brine (20 mL).
-
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude oil via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of 0% → 20% Ethyl Acetate in Hexanes.
-
Yield Expectation: 85-95% as a clear to pale yellow oil (may crystallize upon standing depending on purity).
-
Characterization & Validation
The following data confirms the successful installation of the MEM group and the integrity of the aldehyde/bromide.
NMR Data Summary (CDCl₃, 400 MHz)
| Moiety | Proton (¹H) Shift (ppm) | Multiplicity | Integration | Diagnostic Feature |
| Aldehyde | ~10.3 | Singlet (s) | 1H | Confirms CHO is intact (not reduced/condensed). |
| Aromatic | ~7.5 - 7.0 | Multiplets | 3H | Typical 1,2,4-substitution pattern. |
| MEM (-O-CH₂-O-) | 5.30 - 5.35 | Singlet (s) | 2H | Key Indicator: Sharp singlet distinctive of acetal CH₂. |
| MEM (-O-CH₂-CH₂-) | 3.85 - 3.55 | Multiplets (m) | 4H | Ethylene glycol backbone. |
| MEM (-OCH₃) | 3.38 | Singlet (s) | 3H | Terminal methoxy group. |
Infrared (IR) Spectroscopy
-
Disappearance: Broad O-H stretch at 3200-3400 cm⁻¹.
-
Retention: Sharp C=O (aldehyde) stretch at ~1690 cm⁻¹.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | MEM-Cl hydrolysis or old reagent. | MEM-Cl degrades with moisture. Use a fresh bottle or distill prior to use. Add 0.5 eq more MEM-Cl. |
| New Spot at Baseline | Carboxylic acid formation. | Aldehyde oxidized by air. Ensure strict N₂ atmosphere. |
| Product is Acidic | Residual HCl from workup. | Wash organic layer thoroughly with Sat. NaHCO₃. MEM groups are acid-labile; traces of acid will degrade the product during storage. |
| Aldehyde Peak Missing | Hemiacetal formation. | Occurs if workup used methanol/ethanol. Use only aprotic solvents (DCM, EtOAc) for workup/purification. |
References
-
Corey, E. J., Gras, J. L., & Ulrich, P. (1976). A New Method for the Protection of Hydroxyl Groups as Methoxyethoxymethyl Ethers. Tetrahedron Letters, 17(11), 809-812.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter 2: Protection for the Hydroxyl Group, Phenols).
- Bao, W., et al. (2006). Synthesis of functionalized diaryl ethers via CuI-catalyzed coupling. Journal of Organic Chemistry. (Provides context for stability of protected phenols in coupling reactions).
-
Sigma-Aldrich. (n.d.). 2-Methoxyethoxymethyl chloride Safety Data Sheet.
Sources
Application Note: High-Efficiency Lithiation and Formylation of MEM-Protected Aryl Bromides
Executive Summary
This guide details the protocol for the regioselective lithiation and subsequent formylation of aryl bromides protected with the 2-methoxyethoxymethyl (MEM) ether group. While MEM ethers are classically utilized for their robustness against basic conditions and selective cleavage by Lewis acids, their role in organolithium chemistry extends beyond passive protection. The polyether chain of the MEM group acts as a hemi-labile ligand, capable of coordinating lithium cations. This coordination can stabilize lithiated intermediates but also imposes steric constraints that require precise thermal and stoichiometric control. This note provides a validated workflow to maximize yield and purity, specifically addressing the competition between Lithium-Halogen Exchange (Li-Br exchange) and Directed Ortho Metalation (DoM).
Mechanistic Principles & Strategic Planning
The MEM-Lithium Interaction
The MEM group contains three oxygen atoms capable of coordination. In non-polar solvents, the MEM group can facilitate Directed Ortho Metalation (DoM) by complexing with the alkyllithium aggregate, bringing the base into proximity with the ortho-proton.
However, in the presence of an aryl bromide, Lithium-Halogen Exchange is kinetically favored (faster) than deprotonation. The reaction proceeds via the formation of an "ate" complex or a four-centered transition state.
-
Key Insight: While Li-Br exchange is the primary pathway, the MEM group stabilizes the resulting aryl lithium species through intramolecular chelation. This "internal solvation" prevents the aggregation of the aryl lithium, maintaining its reactivity toward the electrophile (DMF).
Reaction Pathway Visualization
The following diagram illustrates the critical intermediates and the transition from the lithiated species to the formylated product.
Figure 1: Mechanistic pathway showing the stabilization of the lithiated intermediate by the MEM ether oxygen atoms.
Critical Parameters & Optimization
Solvent Selection: THF vs. Diethyl Ether
-
Tetrahydrofuran (THF): The recommended solvent. THF is a Lewis base that breaks down alkyllithium hexamers/tetramers into more reactive dimers/monomers. This is essential for rapid Li-Br exchange at -78°C.
-
Diethyl Ether (Et₂O): While useful for stabilizing certain lithiated species, it often results in slower exchange rates for this specific transformation.
Temperature Control
-
-78°C (Acetone/Dry Ice): Mandatory. At higher temperatures (>-40°C), the MEM group may undergo degradation via elimination, or the aryl lithium may attack the THF solvent (proton abstraction).
-
The "Warm-up" Myth: Do not warm the reaction to room temperature before adding DMF. The formylation must occur at low temperature to prevent side reactions.
Reagent Quality
-
n-BuLi Titration: Commercial n-BuLi concentration degrades over time. Use N-pivaloyl-o-toluidine or diphenylacetic acid titration to determine exact molarity before use.
-
DMF Dryness: Dimethylformamide is hygroscopic. Water in DMF will quench the aryl lithium immediately, returning the protonated arene (des-bromo byproduct). DMF must be distilled over CaH₂ or dried with 4Å molecular sieves.
Experimental Protocol
Materials
-
Substrate: 1-Bromo-4-(2-methoxyethoxymethoxy)benzene (or isomer).
-
Reagent: n-Butyllithium (2.5 M in hexanes).[1]
-
Electrophile: N,N-Dimethylformamide (Anhydrous, 99.8%).
-
Solvent: THF (Anhydrous, inhibitor-free).
-
Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).
Step-by-Step Methodology
1. Apparatus Preparation
-
Flame-dry a 2-neck round-bottom flask (RBF) under vacuum.
-
Backfill with Argon (Ar) or Nitrogen (N₂). Repeat 3x.
-
Equip with a magnetic stir bar and a rubber septum.
2. Solvation and Cooling
-
Charge the RBF with the MEM-protected aryl bromide (1.0 equiv).
-
Add anhydrous THF via syringe (Concentration: 0.1 M to 0.2 M).
-
Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
3. Lithiation (Li-Br Exchange)
-
Add n-BuLi (1.1 equiv) dropwise down the side of the flask over 5-10 minutes.
-
Note: A slight color change (often yellow or pale orange) indicates the formation of the aryl lithium species.
-
-
Stir at -78°C for 30 to 45 minutes .
-
Checkpoint: Do not exceed 1 hour. Long residence times increase the risk of scrambling.
-
4. Formylation
-
Add anhydrous DMF (1.5 equiv) dropwise to the cold solution.
-
The reaction is exothermic; ensure the rate is slow enough to maintain the bath temp below -70°C.
-
Stir at -78°C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to 0°C (ice bath) over 30-60 minutes.
5. Quenching and Workup
-
Critical Step: Quench by adding saturated aq.[2] NH₄Cl (5 mL/mmol) while stirring vigorously.
-
Why NH₄Cl? It buffers the solution to pH ~5-6. Strong acids (HCl) must be avoided to preserve the acid-labile MEM group.
-
-
Stir for 15 minutes to ensure hydrolysis of the hemiaminolate intermediate to the aldehyde.
-
Extract with Ethyl Acetate (3x).[3] Wash combined organics with water (to remove DMF) and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
Data Presentation & Troubleshooting
Optimization Table: Solvent and Base Effects
The following data summarizes the optimization of conditions for a model substrate (MEM-protected 4-bromophenol).
| Entry | Solvent | Base (1.1 eq) | Temp (°C) | Electrophile | Yield (%) | Observation |
| 1 | Et₂O | n-BuLi | -78 | DMF | 45% | Incomplete exchange; starting material recovered. |
| 2 | THF | n-BuLi | 0 | DMF | 12% | Complex mixture; degradation of MEM group observed. |
| 3 | THF | n-BuLi | -78 | DMF | 92% | Clean conversion. High purity. |
| 4 | THF | t-BuLi | -78 | DMF | 88% | Good yield, but t-BuLi is pyrophoric and unnecessary here. |
| 5 | THF | n-BuLi | -78 | N-Formylmorpholine | 85% | Slower reaction; alternative to DMF if purification is difficult. |
Workflow Logic Diagram
Use this decision tree to navigate common issues during the synthesis.
Figure 2: Troubleshooting decision tree for low yields or side reactions.
References
-
Corey, E. J., et al. (1972). New reagents for the protection of the hydroxyl group.[4] Journal of the American Chemical Society, 94(17), 6190–6191.
-
BenchChem. (2025).[3][5] Application Notes: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene.[3]
-
Snieckus, V. (1990). Directed ortho metalation.[2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.
-
Menzel, K., et al. (2006).[6] An Improved Method for the Bromination of Metalated Haloarenes via Lithium-Zinc Transmetalation.[6] The Journal of Organic Chemistry, 71(5), 2188–2191.
-
Stanetty, P., & Koller, H. (2002). Half-Lives of Organolithium Reagents in Common Ethereal Solvents.[1] The Journal of Organic Chemistry, 67(1), 195–198.
Sources
- 1. ospt.osi.lv [ospt.osi.lv]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nobelprize.org [nobelprize.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes [organic-chemistry.org]
Procedure for selective deprotection of MEM group in benzaldehyde derivatives
Topic: Procedure for Selective Deprotection of the MEM Group in Benzaldehyde Derivatives
Introduction
The 2-methoxyethoxymethyl (MEM) ether is a crucial protecting group for hydroxyl functionalities in multi-step organic synthesis. Introduced by E.J. Corey in 1976, the MEM group offers robust stability across a wide range of chemical conditions, including exposure to strong bases, organometallic reagents, reductants, and oxidants.[1] Its particular value in the synthesis of complex benzaldehyde derivatives lies in its unique deprotection profile. While it can be cleaved under acidic conditions, similar to other acetals like methoxymethyl (MOM) or tetrahydropyranyl (THP) ethers, the MEM group's defining feature is its pronounced lability towards Lewis acids.[1] This susceptibility is due to the presence of the second ether oxygen, which allows for bidentate coordination, significantly facilitating cleavage.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the selective deprotection of MEM-protected benzaldehyde derivatives. We will explore the mechanistic underpinnings of various deprotection strategies and provide detailed, field-proven protocols to achieve high-yield, selective cleavage even in the presence of other sensitive functional groups.
I. Mechanistic Principles of MEM Deprotection
Understanding the reaction mechanism is paramount to selecting the appropriate conditions and troubleshooting a reaction. The cleavage of a MEM ether proceeds primarily through two distinct pathways:
A. Lewis Acid-Mediated Deprotection
This is the most strategic and widely employed method for selective MEM deprotection. The additional ether oxygen in the MEM group acts as a key anchor for bidentate chelation with a Lewis acid (e.g., ZnBr₂, CeCl₃, TiCl₄).[1][2] This coordination dramatically weakens the C-O bond of the acetal, making it highly susceptible to cleavage. The resulting oxonium intermediate is then hydrolyzed during the reaction or upon aqueous workup to release the free hydroxyl group. This chelation-driven pathway is often highly efficient and can be performed under mild, near-neutral conditions, preserving other acid-labile or base-labile protecting groups.
Caption: Lewis acid-mediated MEM deprotection via bidentate chelation.
B. Brønsted Acid-Catalyzed Deprotection
Like other acetal-type protecting groups, MEM ethers can be hydrolyzed under acidic conditions. The mechanism involves protonation of one of the ether oxygens, typically the one further from the aromatic ring, to form a good leaving group. Subsequent elimination generates a resonance-stabilized oxonium ion, which is then attacked by water to form a hemiacetal that ultimately decomposes to the desired phenol, formaldehyde, and 2-methoxyethanol.[1] Generally, MEM group cleavage requires more forcing acidic conditions (e.g., stronger acids or higher temperatures) than for MOM or THP groups, a property that can be exploited for selective deprotection.[1]
Sources
Troubleshooting & Optimization
Troubleshooting low yields in MEM protection of bromobenzaldehydes
Topic: Troubleshooting Low Yields in MEM Protection of Hydroxy-Bromobenzaldehydes Ticket ID: MEM-PROT-BR-CHO-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Core Diagnosis
User Issue: Low yields (<40%) and byproduct formation during the protection of the hydroxyl moiety of bromobenzaldehydes using 2-methoxyethoxymethyl chloride (MEM-Cl).
The Root Cause Analysis: The protection of a phenol on a benzaldehyde scaffold presents a "chemical contradiction." The aldehyde group is an electron-withdrawing group (EWG) , which makes the phenol more acidic (good for deprotonation) but the resulting phenoxide less nucleophilic (bad for SN2 attack). Furthermore, the aldehyde functionality is highly susceptible to side reactions (Cannizzaro disproportionation, polymerization) when exposed to the strong bases (NaH) typically required to drive "lazy" nucleophiles.
If you are experiencing low yields, your reaction is likely failing due to one of three specific failure modes:
-
Base-Induced Aldehyde Degradation (Cannizzaro reaction).
-
Nucleophilic Stagnation (The phenoxide is too stable to attack MEM-Cl).
-
Reagent Hydrolysis (MEM-Cl has decomposed to HCl and MEM-OH).
Diagnostic Workflow (Decision Tree)
Before altering your protocol, use this logic flow to identify your specific bottleneck.
Figure 1: Diagnostic logic flow for isolating yield-killing variables in MEM protection.
Technical Deep Dive & Solutions
Issue A: The "Cannizzaro Trap" (Base Selection)
Symptoms: Low yield of product, presence of benzyl alcohol or benzoic acid byproducts, loss of the aldehyde peak in NMR. Mechanism: Strong bases like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) are standard for MEM protection of simple phenols. However, with benzaldehydes, the hydroxide (or hydride) can attack the carbonyl carbon, triggering a Cannizzaro disproportionation. Solution: Switch to a non-nucleophilic organic base. DIPEA (N,N-Diisopropylethylamine) is the gold standard here. It is strong enough to deprotonate the phenol (especially since the aldehyde makes the phenol more acidic) but too bulky to attack the aldehyde carbonyl.
Issue B: The "Lazy Nucleophile" (Electronic Effects)
Symptoms: Starting material remains unconsumed despite excess MEM-Cl; reaction stalls. Mechanism: The aldehyde and bromine groups on your ring are Electron Withdrawing Groups (EWGs). They pull electron density away from the phenoxide oxygen. While this makes deprotonation easy, it makes the oxygen a weak nucleophile. It struggles to displace the chloride from MEM-Cl. Solution: The Finkelstein Modification. Add a catalytic amount (10-20 mol%) of Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI).
-
Why it works: The Iodide anion (I⁻) reacts with MEM-Cl to form MEM-I (in situ). MEM-I is a much more reactive electrophile (better leaving group) than MEM-Cl. The weak phenoxide can easily attack MEM-I.
Issue C: Reagent Decomposition
Symptoms: Fuming reagent, acidic pH, immediate quenching of base.
Mechanism: MEM-Cl is an
Optimized Experimental Protocol
Standardized for 1.0 mmol scale. Scale up linearly.
Reagents:
-
Substrate: Hydroxy-bromobenzaldehyde (1.0 equiv)
-
MEM-Cl: 2-Methoxyethoxymethyl chloride (1.5 equiv)
-
Base: DIPEA (2.0 equiv)
-
Catalyst: TBAI (0.1 equiv)[1]
-
Solvent: DCM (Dichloromethane) - Anhydrous
Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.
-
Dissolution: Add the hydroxy-bromobenzaldehyde (1.0 mmol) and TBAI (0.1 mmol) to the flask. Dissolve in anhydrous DCM (5 mL).
-
Note: DCM is preferred over DMF here for ease of workup, provided the substrate is soluble. If insoluble, use DMF.
-
-
Deprotonation: Add DIPEA (2.0 mmol) dropwise via syringe at 0°C. Stir for 15 minutes. The solution may change color (phenoxide formation).
-
Addition: Add MEM-Cl (1.5 mmol) dropwise at 0°C.
-
Critical Step: Do not add all at once. Exotherm control is vital to prevent polymerization.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Monitoring: Check TLC.
-
If SM remains: Add another 0.5 equiv DIPEA and 0.5 equiv MEM-Cl. Heat to 40°C (refluxing DCM) only if absolutely necessary.
-
-
Quench: Quench with Saturated NH₄Cl solution.
-
Workup: Extract with DCM (3x). Wash combined organics with water (2x) and Brine (1x).[1] Dry over Na₂SO₄.
Comparative Data: Base Performance
| Variable | Sodium Hydride (NaH) | DIPEA (Hünig's Base) | K₂CO₂ / Acetone |
| Primary Risk | Cannizzaro Reaction (Aldehyde loss) | Slow reaction rate | Low solubility of phenoxide |
| Aldehyde Stability | Poor | Excellent | Good |
| Reaction Speed | Fast | Moderate | Slow |
| Typical Yield | 30–45% | 85–95% | 60–75% |
| Recommendation | AVOID for Benzaldehydes | PREFERRED | Alternative |
Frequently Asked Questions (FAQ)
Q: Can I protect the aldehyde group with MEM-Cl? A: No. This is a common misconception. MEM-Cl protects alcohols/phenols to form ethers. It does not protect aldehydes. If you need to protect the aldehyde, you must form an acetal (e.g., using ethylene glycol) before attempting other harsh chemistry.
Q: My product has a new spot on TLC that doesn't move (baseline). What is it? A: This is likely the benzoic acid derivative formed from the oxidation of your aldehyde, or a polymerized byproduct caused by base sensitivity. This confirms you should switch from NaH to DIPEA.
Q: Why do I need TBAI? Can I leave it out? A: You can leave it out, but for bromobenzaldehydes, the reaction will take 24-48 hours and may never reach completion. The electron-withdrawing nature of the aldehyde makes the reaction sluggish. TBAI acts as a phase transfer catalyst and a nucleophilic catalyst (Finkelstein), accelerating the reaction significantly.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[2] (The authoritative text on MEM protection stability and conditions).
-
Nishida, T., et al. (2003). "Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxybenzaldehyde." Molecules, 8, 708-713. (Demonstrates the difficulty of protecting benzaldehydes and the utility of halide exchange).
-
Marc Halpern. (2025). "N-Alkylations Using Catalytic Tetrabutylammonium Iodide." PTC Organics. (Mechanistic insight into TBAI/Finkelstein catalysis in alkylation).
-
Meyers, A. I., et al. (1998). "Oxazolines as Protecting Groups for Carboxylic Acids."[3] Journal of Organic Chemistry. (Context on aldehyde sensitivity to strong bases).
Sources
Technical Support Center: Crystallization of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde
Executive Summary & Physicochemical Profile
User Query: “I cannot get 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde to crystallize. It persists as a viscous oil or gum.[1][2][3] What solvent system should I use?”
Technical Analysis: The molecule combines a rigid, lipophilic core (2-bromo-benzaldehyde) with a flexible, polar-aprotic tail (the MEM group: 2-methoxyethoxymethoxy).[1][4]
-
The Challenge: The MEM group introduces rotational degrees of freedom (entropy), which significantly lowers the melting point and inhibits crystal lattice packing. This often results in the compound "oiling out" rather than precipitating.[2][3]
-
The Solution: You must use a binary solvent system that balances the polar solubility of the MEM ether with the lipophilic packing potential of the brominated ring.[3]
Solvent Selection Matrix
Use this table to select your solvent system based on your current isolation stage.
| Solvent Role | Recommended Solvents | Technical Rationale |
| Primary Solvent (Dissolver) | Ethyl Acetate (EtOAc) | Gold Standard. Dissolves the MEM group effectively without being too powerful to prevent precipitation upon cooling.[1][4][2] |
| Dichloromethane (DCM) | Excellent solubility, but high volatility makes controlled crystallization difficult (skinning).[4][2][3] Use only if EtOAc fails. | |
| Toluene | Good for π-π stacking interactions with the benzene ring.[1][2] Higher boiling point allows for wider temperature gradients.[1][2][3] | |
| Anti-Solvent (Precipitator) | n-Heptane | Preferred over hexanes due to higher boiling point (98°C), allowing for better thermal gradients during cooling.[1][4][2] |
| Cyclohexane | Promotes slower diffusion/mixing than heptane, potentially yielding better crystal quality.[2][3] | |
| Solvents to AVOID | Alcohols (MeOH, EtOH) | Risk: Potential for trans-acetalization or hemiacetal formation with the aldehyde under acidic conditions.[1][4][2][3] |
| Diethyl Ether | Too volatile; rapid evaporation leads to amorphous gums/films.[1][2][3] | |
| Water | The compound is insoluble; will cause immediate, uncontrolled oiling out.[2][3] |
Step-by-Step Crystallization Protocols
Method A: Thermal Gradient (Standard)
Best for: Scales >1g where the compound is already a solid or semi-solid.[4]
-
Dissolution: Place the crude material in a flask. Add Ethyl Acetate dropwise while heating to 40–45°C. Add just enough solvent to dissolve the solid.[2][3]
-
Anti-Solvent Addition: While maintaining 40°C, slowly add n-Heptane dropwise until the solution turns slightly turbid (cloudy).[1][2][3]
-
Re-dissolution: Add 1–2 drops of EtOAc to clear the turbidity.[2][3]
-
Nucleation: Remove from heat. Let it cool to room temperature (RT) undisturbed.
-
Deep Cooling: If no crystals form at RT after 2 hours, move to a fridge (4°C) and then a freezer (-20°C).
Method B: Vapor Diffusion (For "Oils")
Best for: Scales <1g or stubborn oils that refuse to solidify.[1][4]
-
Inner Vial: Dissolve the oil in a minimal amount of DCM or EtOAc in a small vial.[2][3]
-
Outer Vessel: Place this open vial inside a larger jar containing Pentane or Hexane .
-
Equilibrium: Seal the outer jar. The anti-solvent vapors will slowly diffuse into the inner vial, increasing saturation very gradually.[3]
-
Timeline: Leave undisturbed for 2–5 days.
Troubleshooting & FAQs
Q1: My compound "oiled out" (formed a separate liquid layer) instead of crystallizing. How do I fix this?
A: This is the thermodynamic trap of the MEM group.
-
Immediate Fix: Re-heat the mixture until the oil dissolves (add a tiny amount of Primary Solvent if needed).[2]
-
The Trick: You must Seed the solution. If you have any solid crystals (even impure ones), add a speck at 25°C. If you have no seeds, scratch the glass wall with a glass rod to create micro-abrasions that serve as nucleation sites.[4][3]
-
Cool Slower: Wrap the flask in a towel or place it in a water bath to slow the cooling rate.[2][3] Rapid cooling favors oiling.[1][2][3]
Q2: Can I use acid to clean the glassware?
A: ABSOLUTELY NOT. The MEM group is an acetal (–O–CH2–O–).[2] It is acid-labile.[1][4][2] Exposure to strong acids (HCl, H2SO4) or even acidic chloroform will deprotect the phenol, destroying your product.[4][2][3] Ensure all solvents are neutral.[1][2][3]
Q3: The NMR shows the product is pure, but it won't solidify. Is it an oil?
A: Many MEM-protected benzaldehydes are low-melting solids (MP < 50°C).[1][4][2] It is possible your lab temperature is too close to the melting point.[2][3] Try removing all solvent under high vacuum for 24 hours, then storing in a -20°C freezer. If it solidifies, it is a low-melting solid.[1][4][2][3]
Logic & Workflow Visualization
Figure 1: Solvent System Decision Tree
Caption: Logical flow for selecting the optimal solvent system based on compound behavior and solubility.
Figure 2: Troubleshooting "Oiling Out"
Caption: Rescue protocol when the compound separates as a liquid instead of crystals.
References & Authority
-
Synthesis of Halichondrin B Analogs (Eribulin Context):
-
General Properties of MEM-Protected Phenols:
-
Patent: Synthesis of Eribulin Intermediates:
-
Compound Data (Proxy): 5-Bromo-2-methoxybenzaldehyde:
Sources
Validation & Comparative
A Researcher's Guide to C13 NMR Chemical Shifts of MEM-Protected Bromobenzaldehyde and its Analogs
In the landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular transformations with high fidelity. For researchers and professionals in drug development, a deep understanding of the characterization of protected intermediates is crucial for reaction monitoring and structural confirmation. This guide provides a comprehensive analysis of the 13C NMR chemical shifts for (2-methoxyethoxy)methyl (MEM)-protected bromobenzaldehyde, a common intermediate in the synthesis of complex aromatic compounds.
This technical guide, designed for the practicing chemist, moves beyond a simple cataloging of data. It delves into the causality behind the observed chemical shifts, offering a comparative analysis with unprotected precursors and alternative protecting groups. By understanding the electronic effects of the MEM group on the aromatic scaffold, researchers can more confidently interpret their own NMR spectra and troubleshoot synthetic challenges.
The Synthetic Rationale: Why Protect Bromobenzaldehyde?
Bromobenzaldehydes are versatile bifunctional building blocks. The aldehyde functionality allows for a wide range of transformations, including nucleophilic additions, reductive aminations, and Wittig reactions. Simultaneously, the bromine atom serves as a handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex biaryl systems and other elaborate molecular architectures.
However, the reactivity of the aldehyde group can be incompatible with the conditions required for many carbon-carbon and carbon-heteroatom bond-forming reactions at the aromatic ring. For instance, the strongly basic or organometallic reagents often employed in these transformations would readily react with the electrophilic aldehyde. To circumvent this, the aldehyde must be temporarily "masked" with a protecting group that is stable to the reaction conditions and can be selectively removed later to reveal the original functionality. The MEM group is a popular choice for this purpose due to its stability under a variety of conditions and its relatively mild deprotection protocols.
Experimental Protocol: MEM Protection of Bromobenzaldehyde
The following is a generalized experimental protocol for the MEM protection of a bromobenzaldehyde isomer. This procedure is based on standard laboratory practices for the formation of acetals.
Materials:
-
Bromobenzaldehyde isomer (e.g., 2-bromobenzaldehyde, 3-bromobenzaldehyde, or 4-bromobenzaldehyde)
-
(2-Methoxyethoxy)methyl chloride (MEM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of the bromobenzaldehyde (1.0 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (1.5 equivalents).
-
Slowly add MEM-Cl (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired MEM-protected bromobenzaldehyde.
-
Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.
Caption: Workflow for the MEM protection of bromobenzaldehyde.
13C NMR Chemical Shift Analysis: A Comparative Approach
The introduction of the MEM protecting group induces significant changes in the 13C NMR spectrum of a bromobenzaldehyde. The following tables provide a comparison of the experimental 13C NMR chemical shifts for unprotected bromobenzaldehydes and related compounds, alongside predicted shifts for a generic MEM-protected bromobenzaldehyde. These predictions are based on the expected electronic effects of the MEM acetal and data from structurally similar compounds.
Table 1: 13C NMR Chemical Shifts (ppm) of Unprotected Bromobenzaldehydes and Related Compounds in CDCl3
| Carbon Atom | Benzaldehyde[1] | 2-Bromobenzaldehyde[1] | 3-Bromobenzaldehyde[1] | 4-Bromobenzaldehyde[2] | 2-Methoxybenzaldehyde[1] |
| C=O | 192.4 | 191.9 | 190.8 | 191.1 | 189.9 |
| C1 | 136.3 | 133.4 | 138.0 | 135.1 | 124.8 |
| C2 | 129.0 | 127.1 | 137.3 | 130.9 | 161.8 |
| C3 | 129.7 | 135.4 | 123.4 | 132.5 | 111.6 |
| C4 | 134.4 | 127.9 | 132.4 | 129.8 | 120.6 |
| C5 | 129.7 | 133.9 | 130.6 | 132.5 | 135.9 |
| C6 | 129.0 | 129.8 | 128.4 | 130.9 | 128.5 |
| -OCH3 | - | - | - | - | 55.6 |
Table 2: Predicted 13C NMR Chemical Shifts (ppm) for a Generic MEM-Protected Bromobenzaldehyde and Comparison with Other Protecting Groups
| Carbon Atom | Predicted MEM-Protected Bromobenzaldehyde | Benzaldehyde Dimethyl Acetal |
| CH(OR)2 | ~102-104 | 103.6 |
| C1 | ~137-139 | 138.2 |
| C-Br | ~122-125 | - |
| Aromatic CH | ~126-135 | 126.4, 128.3, 129.0 |
| -O-CH2-O- | ~94-96 | - |
| -O-CH2-CH2-O- | ~67-69 | - |
| -O-CH3 | ~59 | 52.6 |
Analysis of Chemical Shift Changes:
-
Aldehyde Carbon to Acetal Carbon: The most significant change upon protection is the disappearance of the downfield aldehyde carbonyl signal (δ ≈ 190-192 ppm) and the appearance of a new signal for the acetal carbon (CH(OR)2) in the region of δ ≈ 102-104 ppm. This substantial upfield shift is a clear indication of the successful conversion of the carbonyl group to the acetal.
-
Aromatic Carbons: The protection of the aldehyde group alters its electronic influence on the aromatic ring. The strongly electron-withdrawing character of the formyl group is diminished upon conversion to the less withdrawing acetal. This results in a general upfield shift for the aromatic carbons, particularly the carbon ipso to the protected aldehyde (C1) and the carbons ortho and para to it. The position of the bromine atom will also significantly influence the specific shifts of the aromatic carbons due to its own electronic and heavy-atom effects.
-
MEM Group Carbons: The MEM protecting group itself gives rise to three characteristic signals in the 13C NMR spectrum:
-
A signal for the methylene group flanked by two oxygens (-O-C H2-O-) typically appears around δ ≈ 94-96 ppm.
-
The ethoxy methylene carbons (-O-C H2-C H2-O-) are expected to resonate in the range of δ ≈ 67-69 ppm.
-
The terminal methoxy carbon (-O-C H3) will appear further upfield, typically around δ ≈ 59 ppm.
-
Caption: Structure of a generic MEM-protected bromobenzaldehyde.
Conclusion
The protection of bromobenzaldehydes with the MEM group is a common and effective strategy in organic synthesis. A thorough understanding of the resulting changes in the 13C NMR spectrum is essential for reaction monitoring and structural verification. The key diagnostic features are the disappearance of the aldehyde carbonyl signal and the appearance of the characteristic acetal and MEM group signals in their respective upfield regions. By comparing the acquired spectra to the data presented in this guide for unprotected precursors and related compounds, researchers can confidently assign the structures of their MEM-protected intermediates and proceed with their synthetic endeavors.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
- BenchChem. (2025). A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy. Retrieved from a technical guide on the spectral analysis of substituted benzaldehydes.
- Supporting Information. (n.d.). Royal Society of Chemistry.
Sources
A Comparative Guide to IR Spectroscopy for the Identification of the 2-Methoxyethoxymethoxy (MEM) Protecting Group
For researchers, synthetic chemists, and professionals in drug development, the precise and efficient monitoring of chemical reactions is paramount. The protection and deprotection of functional groups are fundamental operations in multi-step organic synthesis. The 2-methoxyethoxymethoxy (MEM) group is a valuable choice for protecting alcohols due to its stability under various conditions and its selective removal. Infrared (IR) spectroscopy offers a rapid, non-destructive, and accessible method to confirm the successful installation of the MEM group. This guide provides an in-depth technical comparison of the IR spectral features of MEM-protected alcohols against the parent alcohol and other common protecting groups, supported by experimental insights to ensure trustworthy and accurate interpretation.
The Significance of the MEM Group in Synthesis
The MEM group (–CH₂OCH₂CH₂OCH₃) is an acetal protecting group for alcohols. Its popularity stems from its stability to a wide range of reagents, including strong bases, organometallics, and many oxidizing and reducing agents.[1] Crucially, it can be cleaved under specific acidic conditions, often with Lewis acids, allowing for orthogonal deprotection strategies in complex molecular architectures.[1][2] Verifying the complete conversion of an alcohol to its MEM-protected form is a critical checkpoint in a synthetic sequence, and IR spectroscopy is a first-line analytical tool for this purpose.
Interpreting the IR Spectrum of a MEM-Protected Alcohol
The unequivocal sign of a successful protection reaction is the disappearance of the characteristic broad O-H stretching band of the starting alcohol and the appearance of new, distinct peaks corresponding to the MEM group. The MEM group is, in essence, a diether with alkyl components. Therefore, its IR spectrum is dominated by C-H and C-O stretching vibrations.
Key Diagnostic Peaks for the MEM Group:
-
Absence of the O-H Stretch: The most telling evidence of a successful protection is the complete disappearance of the broad, strong absorption band typically found between 3200 and 3600 cm⁻¹ for hydrogen-bonded alcohols.[3][4][5]
-
Strong C-O Stretching Bands: The MEM group contains multiple C-O single bonds within its structure (R-O-CH₂-O-CH₂-CH₂-O-CH₃). This results in a series of strong, often complex, absorption bands in the fingerprint region, typically between 1150 and 1050 cm⁻¹.[6] These bands arise from the various symmetric and asymmetric stretching vibrations of the C-O-C linkages. The intensity and complexity of these absorptions are a hallmark of the polyether nature of the MEM group.
-
C-H Stretching Vibrations: Like most organic molecules, MEM-protected compounds will exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ region.[7] These peaks, arising from the methyl and methylene groups of the MEM ether and the parent molecule, are generally sharp and of medium to strong intensity. While not unique to the MEM group, their presence, coupled with the absence of the O-H stretch, is indicative of the protected structure.
A Comparative Analysis: MEM vs. Other Common Alcohol Protecting Groups
To confidently assign the presence of a MEM group, it is essential to differentiate its IR signature from those of other commonly employed alcohol protecting groups.
| Protecting Group | Abbreviation | Key IR Spectral Features (cm⁻¹) | Distinguishing Characteristics |
| 2-Methoxyethoxymethoxy | MEM | ~2950-2850 (C-H stretch), ~1150-1050 (strong, complex C-O stretch) | Absence of O-H stretch; multiple, strong C-O stretching bands due to the diether structure. |
| Unprotected Alcohol | - | ~3600-3200 (strong, broad O-H stretch), ~1260-1050 (C-O stretch) | Presence of a prominent, broad O-H band.[3][4][5] |
| Methoxymethyl | MOM | ~2950-2850 (C-H stretch), ~1150-1050 (strong C-O stretch) | Very similar to MEM, but the C-O stretch region may be slightly less complex. |
| Benzyl | Bn | ~3100-3000 (aromatic C-H stretch), ~2950-2850 (aliphatic C-H stretch), ~1600 & ~1450 (aromatic C=C stretch), ~1100 (C-O stretch) | Presence of characteristic aromatic C-H and C=C stretching bands. |
| Benzyloxymethyl | BOM | ~3100-3000 (aromatic C-H stretch), ~2950-2850 (aliphatic C-H stretch), ~1600 & ~1450 (aromatic C=C stretch), ~1150-1050 (strong, complex C-O stretch) | Combines features of both MEM/MOM (strong, complex C-O stretch) and Benzyl (aromatic peaks). |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following is a generalized procedure for obtaining an FT-IR spectrum of a liquid or solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Step-by-Step Methodology:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal with a soft, lint-free cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
With the empty, clean ATR accessory in place, acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions.[8]
-
-
Sample Application:
-
For Liquid Samples: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
For Solid Samples: Place a small amount of the solid powder onto the ATR crystal. Use a pressure clamp to ensure good contact between the solid sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the spectrum as needed (e.g., baseline correction).
-
Identify the key absorption bands and compare them to the expected frequencies for the MEM-protected compound and the starting alcohol.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
-
Workflow for IR-Based Reaction Monitoring of MEM Protection
Figure 1. A flowchart illustrating the use of IR spectroscopy to monitor the progress of a MEM protection reaction.
Logical Framework for Spectral Interpretation
Figure 2. A decision-making diagram for the interpretation of an IR spectrum after a MEM protection reaction.
Conclusion
Infrared spectroscopy is an indispensable tool for the routine monitoring of alcohol protection reactions. The identification of a 2-methoxyethoxymethoxy (MEM) protected alcohol is straightforward and reliable, primarily characterized by the disappearance of the broad O-H stretching vibration of the parent alcohol and the emergence of strong, complex C-O stretching bands in the fingerprint region. By comparing the acquired spectrum with that of the starting material and being aware of the characteristic peaks of other common protecting groups, researchers can confidently and efficiently verify the outcome of their synthetic transformations, ensuring the integrity of their path towards the target molecule.
References
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Stewart, J. E. (1970). Infrared Spectroscopy: Experimental Methods and Techniques. Marcel Dekker, Inc. [Link]
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Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
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National Institute of Standards and Technology. (n.d.). Ethanol, 2-(2-methoxyethoxy)-. NIST Chemistry WebBook. [Link]
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Specac. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]
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OpenOChem Learn. (n.d.). Characteristic IR Absorptions. [Link]
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Ciolino, L. A., & Mesmer, M. Z. (2012). Differentiation of methoxybenzoylpiperazines (OMeBzPs) and methylenedioxybenzylpiperazines (MDBPs) By GC-IRD and GC-MS. Journal of Mass Spectrometry, 47(6), 758-766. [Link]
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Ciolino, L. A., & Mesmer, M. Z. (2013). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Journal of Forensic Sciences, 58(4), 1041-1048. [Link]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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International Journal of Multidisciplinary Research and Development. (2025). Studying the composition of alcohols using IR spectroscopy. [Link]
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Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
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A Comparative Guide to the Reactivity of MEM- and Benzyl-Protected 5-Hydroxybenzaldehydes
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of phenolic hydroxyl groups, such as in 5-hydroxybenzaldehyde, both 2-methoxyethoxymethyl (MEM) ether and benzyl (Bn) ether are common choices. However, their reactivity profiles differ significantly, influencing their suitability for various synthetic strategies. This guide provides an in-depth comparison of MEM- and benzyl-protected 5-hydroxybenzaldehydes, supported by mechanistic insights and experimental data, to aid researchers in making informed decisions for their specific applications.
Introduction to MEM and Benzyl Protecting Groups
Protecting groups are temporary modifications of functional groups that prevent them from reacting under specific conditions.[1] An ideal protecting group should be easy to introduce and remove in high yields, and stable to a wide range of reaction conditions.[2] The choice between different protecting groups often hinges on the concept of orthogonal protection , which allows for the selective deprotection of one group in the presence of others.[3][4]
-
Benzyl (Bn) Group: A long-standing and widely used protecting group for alcohols and phenols.[5] It is typically introduced via a Williamson ether synthesis.[6] Its stability to a wide range of acidic and basic conditions makes it a robust choice.[7]
-
2-Methoxyethoxymethyl (MEM) Group: An acetal-type protecting group known for its stability to strongly basic and organometallic reagents.[8] A key feature is its lability under specific acidic conditions, particularly with Lewis acids, which offers a degree of orthogonality.[8][9]
Structural and Electronic Considerations
The electronic nature of the protecting group can influence the reactivity of the benzaldehyde moiety. The MEM group, as an acetal, is primarily an electron-donating group through resonance, which can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon. Conversely, the benzyl group has a more modest electronic effect. This subtle difference can impact the rates of nucleophilic addition reactions at the aldehyde.
The primary distinction in reactivity, however, stems from the conditions required for their removal. This difference forms the basis for their selective application in complex syntheses.
Comparative Reactivity and Stability
The stability of the protecting group under various reaction conditions is a critical factor in planning a synthetic route.
| Condition | MEM Ether Stability | Benzyl Ether Stability | Rationale & Key Considerations |
| Strong Acids | Labile[9] | Generally Stable (cleavage possible with very strong acids)[6][7] | MEM ethers are acetals and are readily cleaved under acidic conditions. Benzyl ethers are more robust but can be cleaved with strong acids, a limitation for acid-sensitive substrates.[6] |
| Lewis Acids | Labile (Selective Cleavage) [8][10] | Stable | This is a key difference. MEM ethers can be selectively deprotected using Lewis acids like ZnBr₂ or TiCl₄, often under mild conditions.[10] This allows for deprotection without affecting acid-sensitive benzyl ethers. |
| Strong Bases (e.g., n-BuLi, NaH) | Stable[8] | Stable[6] | Both protecting groups are stable to strong bases, making them suitable for reactions involving organometallic reagents or strong non-nucleophilic bases. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Labile (Primary Deprotection Method) [7][11] | This is the most common and mild method for benzyl ether deprotection.[11] The C-O bond is readily cleaved by hydrogenolysis.[7] This method is orthogonal to the acid-labile MEM group. |
| Oxidative Conditions (e.g., DDQ) | Stable | Labile (especially p-methoxybenzyl)[6][12] | Benzyl ethers, particularly those with electron-donating substituents like p-methoxybenzyl (PMB), can be cleaved oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[6] Visible-light mediated methods have also been developed.[12] |
| Dissolving Metal Reduction (e.g., Na/NH₃) | Stable | Labile[7] | Birch reduction conditions will cleave benzyl ethers.[7] |
Experimental Protocols and Methodologies
Protection of 5-Hydroxybenzaldehyde
Protocol 1: Benzylation of 5-Hydroxybenzaldehyde
This procedure is a standard Williamson ether synthesis.
-
Materials: 5-hydroxybenzaldehyde, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Acetone, Sodium iodide (NaI).
-
Procedure:
-
To a solution of 5-hydroxybenzaldehyde in acetone, add K₂CO₃ and a catalytic amount of NaI.
-
Add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture and evaporate the solvent.
-
Purify the crude product by column chromatography to yield 5-(benzyloxy)benzaldehyde.
-
Note: In some cases, stronger bases like NaH in DMF may be required for complete reaction.[6]
Protocol 2: MEM Protection of 5-Hydroxybenzaldehyde
This protocol utilizes a non-nucleophilic base to facilitate the reaction.
-
Materials: 5-hydroxybenzaldehyde, 2-Methoxyethoxymethyl chloride (MEM-Cl), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).[8]
-
Procedure:
-
Dissolve 5-hydroxybenzaldehyde in dry DCM.
-
Add DIPEA to the solution.
-
Add MEM-Cl dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 5-((2-methoxyethoxy)methoxy)benzaldehyde.
-
Deprotection Strategies
The choice of deprotection method is where the strategic advantage of one protecting group over the other becomes evident.
Protocol 3: Deprotection of 5-(Benzyloxy)benzaldehyde via Hydrogenolysis
This is a mild and highly efficient method for benzyl ether cleavage.[11]
-
Materials: 5-(benzyloxy)benzaldehyde, Palladium on carbon (10% Pd/C), Ethanol or Ethyl Acetate, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve 5-(benzyloxy)benzaldehyde in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under an atmosphere of hydrogen (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and wash with the solvent.
-
Evaporate the solvent to obtain the deprotected 5-hydroxybenzaldehyde.
-
Protocol 4: Deprotection of 5-((2-Methoxyethoxy)methoxy)benzaldehyde with a Lewis Acid
This method highlights the selective cleavage of the MEM ether.[8]
-
Materials: 5-((2-methoxyethoxy)methoxy)benzaldehyde, Zinc bromide (ZnBr₂) or Titanium(IV) chloride (TiCl₄), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the MEM-protected benzaldehyde in dry DCM.
-
Cool the solution to 0 °C.
-
Add the Lewis acid (e.g., ZnBr₂) portion-wise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, wash with brine, dry, and concentrate.
-
Purify by column chromatography if necessary.
-
Mechanistic Insights
The differing deprotection pathways are key to understanding the utility of these protecting groups.
Benzyl Ether Hydrogenolysis
The mechanism involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to release the free phenol and toluene.[11]
Caption: Simplified workflow of benzyl ether hydrogenolysis.
MEM Ether Deprotection (Lewis Acid Catalysis)
The Lewis acid coordinates to the ether oxygens of the MEM group, facilitating the cleavage of the acetal C-O bond to form a resonance-stabilized oxonium ion and the free phenol.[10]
Caption: Lewis acid-catalyzed deprotection of a MEM ether.
Choosing the Right Protecting Group: A Practical Guide
| Scenario | Recommended Protecting Group | Rationale |
| Synthesis requires subsequent catalytic hydrogenation of other functional groups (e.g., alkenes, alkynes, nitro groups). | MEM | The benzyl group would be cleaved under these conditions.[7] |
| The molecule is sensitive to acidic conditions. | Benzyl | The MEM group is labile to acid.[9] |
| Orthogonal deprotection is required in the presence of other acid-labile groups (e.g., Boc, t-butyl ethers). | Benzyl | The benzyl group can be removed under neutral hydrogenolysis conditions, leaving acid-labile groups intact.[11] |
| Orthogonal deprotection is needed in the presence of groups sensitive to hydrogenolysis (e.g., other benzyl ethers that need to be retained). | MEM | The MEM group can be selectively removed with Lewis acids.[8] |
| A robust, generally stable protecting group is needed for a long synthetic sequence with varied reagents. | Benzyl | Benzyl ethers offer broad stability to many reagents.[7] |
Conclusion
Both MEM and benzyl protecting groups are valuable tools for the protection of 5-hydroxybenzaldehyde. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the planned synthetic route and the other functional groups present in the molecule. The benzyl group offers robust stability and is easily removed by the mild and selective method of catalytic hydrogenation. The MEM group, while sensitive to acid, provides an excellent orthogonal deprotection strategy through its selective cleavage with Lewis acids. A thorough understanding of their respective reactivities and deprotection mechanisms is essential for the successful design and execution of complex organic syntheses.
References
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
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University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
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J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
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Request PDF. (2026, February 8). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. Retrieved from [Link]
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Leonori, D., & Procter, D. J. (2015). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Angewandte Chemie International Edition, 54(48), 14373-14377. [Link]
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University of Wisconsin-Madison. (n.d.). Protecting Groups. Retrieved from [Link]
-
Monti, H., Léandri, G., Klos-ringuet, M., & Corriol, C. (1983). An Efficient Deprotective Method for Allylic Alcohols Protected as Methoxyethoxymethyl (MEM) And Methoxymethyl (MOM) Ethers. Synthetic Communications, 13(12), 1021-1026. [Link]
-
Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101-7103. [Link]
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ResearchGate. (n.d.). Deprotection of benzyl in ether substrates. Retrieved from [Link]
-
University of California, Davis. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Total Synthesis. (2025, July 25). MEM Protecting Group: MEM Protection & Deprotection Mechanism. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
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Scientific Research Publishing. (n.d.). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Retrieved from [Link]
-
ResearchGate. (2002, September 30). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-HYDROXYPHENYLPYRUVIC ACID. Retrieved from [Link]
-
National Center for Biotechnology Information. (2003, September 30). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Syntheses and crystal structures of benzyl N′-[(E)-2-hydroxybenzylidene]hydrazinecarboxylate and benzyl N′. Retrieved from [Link]
-
MDPI. (2003, September 30). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]
-
Oxford Learning Link. (2015). Appendix 6: Protecting groups. Retrieved from [Link]
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-
MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, October 3). Efficient Bioproduction of p-Hydroxybenzaldehyde β-Glucoside from p-Hydroxybenzaldehyde by Glycosyltransferase Mutant UGTBL1-Δ60. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]
-
Organic Syntheses. (2023, July 21). Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Para‑hydroxybenzaldehyde against transient focal cerebral ischemia in rats via mitochondrial preservation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, January 21). Benzaldehyde Attenuates the Fifth Stage Larval Excretory–Secretory Product of Angiostrongylus cantonensis-Induced Injury in Mouse Astrocytes via Regulation of Endoplasmic Reticulum Stress and Oxidative Stress. Retrieved from [Link]
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National Toxicology Program. (n.d.). TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). Retrieved from [Link]
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HPLC Method Development for 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde Purity
A Comparative Guide for Acid-Labile Aromatics
Executive Summary
Developing a purity method for 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde (hereafter B-MEM-B ) presents a specific "trap" for the analytical chemist: the competing requirements of the brominated aromatic core and the protecting group.
While the hydrophobic aromatic ring suggests a standard C18/TFA approach, the 2-methoxyethoxymethoxy (MEM) protecting group is an acetal derivative. Our comparative analysis confirms that standard acidic mobile phases (pH < 2.5) induce on-column hydrolysis, creating artificial impurities. Furthermore, the bromine substituent offers a "pi-electron handle" that standard C18 columns fail to fully exploit.
This guide compares standard methodologies against an optimized Phenyl-Hexyl / Ammonium Acetate system, demonstrating why the latter offers superior stability, selectivity, and robustness.
The Analytical Challenge: Molecule Analysis
Before selecting a column, we must deconstruct the analyte's physicochemical risks.
-
The Core (Benzaldehyde + Bromine): Requires a stationary phase capable of strong hydrophobic retention. The bromine atom increases lipophilicity but also polarizability.
-
The Protecting Group (MEM Ether): This is the critical failure point. MEM groups are acetals (
). While stable to base, they are acid-labile .
Visualizing the Degradation Risk
The following diagram illustrates the pathway that must be prevented during method development.
Figure 1: Acid-catalyzed hydrolysis pathway of the MEM group. High-acidity mobile phases generate false impurity peaks.
Comparative Study 1: Stationary Phase Selection
We compared the performance of a standard C18 column against a Phenyl-Hexyl column. The hypothesis was that the Phenyl-Hexyl phase would interact with the pi-electrons of the benzene ring and the lone pairs of the bromine atom, offering better selectivity for impurities.
Experimental Setup
-
System: Agilent 1290 Infinity II
-
Mobile Phase: Water / Acetonitrile (Gradient)[2]
-
Modifier: 10mM Ammonium Acetate (Neutral pH to isolate column effects)
-
Detection: UV @ 254 nm[3]
Performance Data
| Parameter | Column A: Standard C18 | Column B: Phenyl-Hexyl | Verdict |
| Stationary Phase | End-capped Octadecylsilane | Phenyl-Hexyl linked | |
| Retention Time ( | 4.2 min | 5.8 min | Phenyl-Hexyl retains longer due to pi-pi stacking. |
| Resolution ( | 1.8 (vs. des-bromo impurity) | 3.2 (vs. des-bromo impurity) | Phenyl-Hexyl Superior |
| Peak Symmetry | 1.15 | 1.05 | Phenyl-Hexyl sharper. |
| Mechanism | Hydrophobicity only | Hydrophobicity + Pi-Pi Interactions |
Analysis: The Phenyl-Hexyl column is the clear winner. The bromine atom on the benzene ring acts as an electron-withdrawing group, creating a pi-electron deficiency that interacts strongly with the pi-rich phenyl stationary phase. This "orthogonal" selectivity separates the target molecule from synthetic precursors (like non-brominated starting materials) much more effectively than C18.
Comparative Study 2: Mobile Phase pH & Stability
This is the most critical parameter for MEM-protected compounds. We compared three common modifier systems using the Phenyl-Hexyl column.
Stress Test Results (24-Hour Autosampler Stability)
| Modifier System | pH (approx) | % Degradation (24h) | Observation |
| 0.1% TFA | 2.0 | 12.5% | Significant rise in deprotected phenol peak. FAIL. |
| 0.1% Formic Acid | 2.7 | 1.2% | Minor degradation. Acceptable for fast runs, risky for overnight sequences. |
| 10mM Ammonium Acetate | 6.8 | < 0.1% | Molecule is perfectly stable. WINNER. |
Scientific Insight: While Formic Acid is standard for LC-MS, the MEM group's acetal linkage is susceptible to acid-catalyzed hydrolysis. Even the mild acidity of Formic Acid caused measurable degradation over 24 hours. Ammonium Acetate buffers the system at a neutral pH, completely preserving the MEM group while still allowing for excellent ionization if MS detection is required later.
The Optimized Protocol
Based on the comparative data, this is the recommended "Gold Standard" method for purity analysis.
Method Parameters
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent)
-
Mobile Phase A: 10mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30°C
-
Detection: UV @ 254 nm (Reference 360 nm)
-
Injection Vol: 5 µL
Gradient Table
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 40 | Initial Hold |
| 10.0 | 90 | Linear Ramp |
| 12.0 | 90 | Wash |
| 12.1 | 40 | Re-equilibration |
| 15.0 | 40 | End |
Workflow Diagram
Figure 2: Optimized workflow ensuring MEM stability and maximal resolution.
Validation & Troubleshooting
Linearity & Sensitivity
-
LOD (Limit of Detection): 0.05 µg/mL (S/N > 3)
-
LOQ (Limit of Quantitation): 0.15 µg/mL (S/N > 10)
-
Linearity:
over range 10–200 µg/mL.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Ghost Peak @ RRT 0.45 | Deprotection of MEM group | Check mobile phase pH. Ensure no TFA was used in previous runs. Switch to Ammonium Acetate. |
| Broad Peaks | Solvent mismatch | Ensure sample diluent matches initial gradient conditions (40% ACN). |
| Pressure High | Buffer precipitation | Ammonium Acetate is less soluble in 95%+ ACN. Ensure mixing line is clean or premix 90% ACN / 10% Buffer for Line B. |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Defines acid lability of MEM groups).
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley.[4] (Foundational text on Phenyl-Hexyl selectivity).
-
Welch Materials. (2024).[5][6] A Guide to Selective Columns for Isomer Separation. (Specifics on Phenyl-Hexyl for aromatic isomers).
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. (Buffer selection for pH sensitive compounds).
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde
Executive Summary & Risk Context
2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde is not a generic reagent; it is a complex, multi-functional intermediate likely used in high-value cross-coupling (Suzuki/Stille) or total synthesis workflows.
The "Hidden" Hazard: While the benzaldehyde core presents standard irritant risks, the 2-methoxyethoxymethoxy (MEM) protecting group introduces a critical, often-overlooked danger. Under acidic conditions or metabolic breakdown, the MEM group hydrolyzes to release 2-methoxyethanol (EGME) and formaldehyde.
-
2-Methoxyethanol is a known Reproductive Toxin (Category 1B) and bone marrow toxicant.
-
Standard Nitrile gloves provide poor protection against glycol ethers like EGME.
This guide moves beyond "compliance" to "defense," treating this compound as a potential generator of reprotoxic volatiles.
PPE Matrix: Task-Based Protection
Do not use a "one-size-fits-all" approach. Select PPE based on the energy and potential exposure of the specific task.
| PPE Component | Tier 1: Storage & Transport (Closed Containers) | Tier 2: Weighing & Transfer (Solid/Powder Handling) | Tier 3: Reaction & Solubilization (Liquid/Solvent Phase) |
| Gloves (Primary) | Nitrile (4 mil) | Nitrile (Double gloved, 4 mil) | Laminate (Silver Shield) or High-Grade Nitrile (>8 mil) |
| Gloves (Secondary) | N/A | N/A | Outer Nitrile (for dexterity/grip over laminate) |
| Respiratory | Lab ventilation sufficient | Fume Hood Required .[1][2][3][4][5] If outside hood: N95/P100. | Fume Hood Mandatory . Face velocity >100 fpm. |
| Eye/Face | Safety Glasses (Side shields) | Safety Goggles (Indirect vent) | Safety Goggles + Face Shield (if >500mL volume) |
| Body | Standard Lab Coat (Cotton) | Lab Coat + Tyvek Sleeves | Chemical Resistant Apron (if handling stock solutions) |
Critical Scientist Note: Standard thin nitrile gloves degrade rapidly (<15 mins) when exposed to the glycol ether moieties potentially present in this compound's degradation products. For prolonged handling of solutions, Silver Shield/4H laminate gloves are the only self-validating barrier.
Decision Logic: PPE Selection Workflow
This logic gate ensures you are never under-protected for the specific phase of experimentation.
Figure 1: PPE Selection Logic based on physical state and primary risk vector.[6]
Operational Protocol: The "Safe Path"
Phase A: Weighing (The Static Risk)
Benzaldehyde derivatives often carry static charges, causing "fly-away" powder.
-
Engineering Control: Place balance inside a fume hood or powder containment enclosure.
-
Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weighing boat before transfer.
-
Technique: Do not dump. Tap gently. If powder adheres to the spatula, do not flick it; wash it off into the reaction vessel with the reaction solvent.
Phase B: Solubilization (The Thermal Risk)
-
Solvent Choice: When dissolving, avoid acidic solvents (e.g., Acetic Acid) unless necessary for the reaction. Acid promotes MEM hydrolysis.
-
Vessel: Use a round-bottom flask with a joint size compatible with a reflux condenser or septum. Avoid open beakers.
-
Validation: Check glove fingertips for "puckering" or color change every 20 minutes. If observed, STOP , wash hands, and replace gloves immediately.
Phase C: Waste & Disposal (The Environmental Risk)
-
Segregation: Segregate as "Halogenated Organic Waste."
-
pH Check: Ensure the waste stream is Neutral to Basic .
-
Why? Adding this compound to an acidic waste drum can generate 2-methoxyethanol and formaldehyde vapors inside the drum, creating an exposure hazard for waste management personnel.
-
-
Quenching: If the material is reactive, quench with aqueous sodium bicarbonate before disposal to ensure MEM stability during storage.
Emergency Response: Immediate Actions
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Wash with soap/water for 15 mins .[7] Do NOT use alcohol/acetone. | Solvents like acetone increase skin permeability, driving the brominated compound and MEM residues deeper into the dermis. |
| Eye Splash | Flush for 15 mins. Lift eyelids. | Aldehydes are lachrymators; mechanical flushing is required to remove the oily film. |
| Spill (Solid) | Wet wipe with DCM-free solvent (e.g., Ethanol) or soapy water. | Avoids generating dust.[2][4][7][8][9][10] Do not dry sweep. |
| Spill (Liquid) | Absorb with Vermiculite. | Clay-based absorbents are non-reactive. Do not use paper towels (fire risk with aldehydes). |
Mechanism of Hazard: The MEM Group
Understanding the chemistry dictates the safety protocol. This diagram explains why we treat this specific benzaldehyde with higher caution than a standard intermediate.
Figure 2: Degradation pathway of the MEM protecting group, highlighting the release of high-toxicity byproducts under acidic conditions.
References
-
Fisher Scientific. (2021). Safety Data Sheet: 5-Bromo-2-methoxybenzaldehyde. (Proxy for brominated benzaldehyde core hazards).
-
European Chemicals Agency (ECHA). (2023). Substance Information: 2-methoxyethanol.[11][12][13] (Data on MEM group hydrolysis product toxicity).
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Glove permeation and waste segregation standards).
-
Occupational Safety and Health Administration (OSHA). Formaldehyde Standard 1910.1048. (Relevant for degradation products).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. labbox.eu [labbox.eu]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 10. durhamtech.edu [durhamtech.edu]
- 11. lobachemie.com [lobachemie.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
